molecular formula C8H8O4S B1280142 Methyl 4-acetoxythiophene-3-carboxylate CAS No. 65369-31-5

Methyl 4-acetoxythiophene-3-carboxylate

Cat. No. B1280142
Key on ui cas rn: 65369-31-5
M. Wt: 200.21 g/mol
InChI Key: LULQEVLYHKUJHR-UHFFFAOYSA-N
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Patent
US04935431

Procedure details

Methyl 4-acetoxy-3-thiophenecarboxylate (81 g, 0.40 mol) and concentrated sulphuric acid (5 ml) in methanol (1.25 l) was heated under reflux for 3 days. The solvent was evaporated and the residue diluted with water (300 ml) and extracted with ether (5 times). The ether extracts were combined, washed with 1N sodium hydroxide (3 times) and dried over sodium sulfate. Evaporation of the solvent gave the title compound, 52 g, m.p. 66°-68° (lit. m.p.68°-70°).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][S:8][CH:9]=1)(=O)C.S(=O)(=O)(O)O>CO>[CH3:1][O:4][C:5]1[C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][S:8][CH:9]=1

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=CSC1)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.25 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with water (300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5 times)
WASH
Type
WASH
Details
washed with 1N sodium hydroxide (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CSC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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